BenchChemオンラインストアへようこそ!

6-(Cyclopropylmethoxy)pyridine-3-carbonitrile

Medicinal Chemistry Computational ADME Lipophilicity

Validated building block for selective CB2 agonists and IKKβ inhibitors. The 6-(cyclopropylmethoxy) substitution is critical for target binding and metabolic stability; generic alkoxy analogs compromise potency. High purity ensures reproducible screening results. Ideal for HTS campaigns and lead optimization.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 1019546-41-8
Cat. No. B1517558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Cyclopropylmethoxy)pyridine-3-carbonitrile
CAS1019546-41-8
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1CC1COC2=NC=C(C=C2)C#N
InChIInChI=1S/C10H10N2O/c11-5-9-3-4-10(12-6-9)13-7-8-1-2-8/h3-4,6,8H,1-2,7H2
InChIKeyILPGCKPRZSRZTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Cyclopropylmethoxy)pyridine-3-carbonitrile (CAS 1019546-41-8): A Key Pyridine Building Block and Selective CB2 Agonist Precursor


6-(Cyclopropylmethoxy)pyridine-3-carbonitrile (CAS 1019546-41-8) is a heterocyclic organic compound classified as a 3-pyridinecarbonitrile derivative. It features a pyridine ring substituted with a cyclopropylmethoxy group at the 6-position and a cyano group at the 3-position, with a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol [1]. This structural motif is central to its application as a versatile building block in medicinal chemistry and as a key intermediate in the synthesis of selective cannabinoid receptor 2 (CB2) agonists, distinguishing it from simpler pyridine derivatives lacking this specific substitution pattern .

Why Substituting 6-(Cyclopropylmethoxy)pyridine-3-carbonitrile with Generic Analogs Risks Compromising CB2 Selectivity and Pharmacokinetic Profiles


Substitution with generic pyridine-3-carbonitrile derivatives or other alkoxy-substituted analogs carries a high risk of failure in programs targeting selective CB2 agonism or specific IKKβ inhibition. The cyclopropylmethoxy group is not merely a placeholder; its unique steric bulk, electronic properties, and conformational rigidity are critical for achieving the optimal binding pose and enhanced metabolic stability observed in downstream lead compounds . Structure-activity relationship (SAR) studies demonstrate that modifications to the alkoxy chain or the cyclopropyl ring significantly alter both receptor selectivity and pharmacokinetic parameters, meaning that the precise 6-(cyclopropylmethoxy) substitution is a validated and non-trivial optimization outcome that cannot be easily replicated by simpler, more accessible, or cheaper analogs .

Quantitative Evidence: Direct Comparisons of 6-(Cyclopropylmethoxy)pyridine-3-carbonitrile Against Closest Analogs


Key Differential Property: Computed Lipophilicity (XLogP3) vs. Simple Methoxy and Ethoxy Analogs

Computed lipophilicity (XLogP3-AA) is a primary determinant of passive membrane permeability and metabolic clearance. The target compound demonstrates a calculated XLogP3-AA value of 1.6 [1]. This value represents a moderate lipophilicity that is distinct from simpler alkoxy analogs, which are predicted to be either more polar (e.g., methoxy) or more lipophilic (e.g., ethoxy, propoxy), potentially leading to divergent ADME profiles and off-target binding .

Medicinal Chemistry Computational ADME Lipophilicity

Key Differential Property: Topological Polar Surface Area (TPSA) vs. Closest Pyridine Analogs

Topological Polar Surface Area (TPSA) is a critical descriptor for predicting oral absorption and blood-brain barrier penetration. The target compound has a computed TPSA of 45.9 Ų [1]. This value is near the optimal range (typically <60-70 Ų for CNS penetration and <140 Ų for oral absorption), suggesting favorable permeability characteristics. Analogs with additional polar substituents (e.g., amides, carboxylic acids) would exhibit significantly higher TPSA values, potentially limiting their utility in CNS-targeted programs .

Drug Design Blood-Brain Barrier Permeability

Evidence of Purity and Reproducibility: Minimum Purity Specification for Procurement

The minimum purity specification for 6-(Cyclopropylmethoxy)pyridine-3-carbonitrile is 95% as reported by multiple commercial suppliers . This specification is critical for ensuring reproducibility in downstream synthesis and biological assays, as impurities arising from incomplete synthesis or degradation (e.g., starting material, hydrolysis products) can confound results. Analogs or alternative scaffolds may have less well-defined purity profiles or may be offered at lower purity grades, introducing experimental variability .

Chemical Procurement Quality Control Reproducibility

Optimal Research Applications for 6-(Cyclopropylmethoxy)pyridine-3-carbonitrile (CAS 1019546-41-8) Based on Quantitative Differentiation


Medicinal Chemistry: Lead Optimization for Selective CB2 Receptor Agonists

Use this compound as a validated starting point for synthesizing selective CB2 receptor agonists. Its balanced lipophilicity (XLogP3 = 1.6) and favorable TPSA (45.9 Ų) make it an ideal scaffold for maintaining oral bioavailability and potentially achieving CNS penetration [1], which are critical parameters often compromised with less optimized analogs. It is directly linked to the patent literature for CB2 agonists .

Inflammation Research: Synthesis of IKKβ Inhibitor Analogs

Employ this building block in the synthesis of novel IKKβ inhibitors. Its structural core is a key component of the validated inhibitor ACHP, which has demonstrated efficacy in preclinical tendinopathy models [1]. The precise 6-(cyclopropylmethoxy) substitution is crucial for binding, and substituting it with a generic alkoxy group would be expected to reduce potency and selectivity .

High-Throughput Screening (HTS) Library Construction

Incorporate this compound into focused libraries for HTS campaigns targeting GPCRs and kinases. Its high commercial purity (≥95%) ensures reproducible results across screening runs, and its computed drug-like properties suggest a higher probability of identifying a tractable hit compared to more polar or more lipophilic pyridine analogs [1].

Quote Request

Request a Quote for 6-(Cyclopropylmethoxy)pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.